N-[3-(acetylamino)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
CAS No.:
Cat. No.: VC9779941
Molecular Formula: C18H16N4O3
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O3 |
|---|---|
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-(1-oxophthalazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H16N4O3/c1-12(23)20-14-6-4-7-15(9-14)21-17(24)11-22-18(25)16-8-3-2-5-13(16)10-19-22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
| Standard InChI Key | VUIBZDWLDZRSEK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(3-acetamidophenyl)-2-(1-oxophthalazin-2-yl)acetamide, reflects its three-domain structure:
-
Phthalazinone core: A bicyclic system comprising fused benzene and pyridazine rings, with a ketone group at position 1 .
-
Acetamide linker: A methylene group bonded to the phthalazinone’s nitrogen at position 2, extending to an acetamide functional group.
-
3-Acetamidophenyl substituent: A phenyl ring substituted with an acetylated amine at the meta position, enhancing solubility and hydrogen-bonding capacity .
The SMILES string CC(=O)NC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=C2 and InChIKey VUIBZDWLDZRSEK-UHFFFAOYSA-N encode this topology, which is critical for interactions with biological targets like kinases .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.3 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 99.8 Ų |
Electronic and Reactivity Profile
The phthalazinone moiety’s electron-deficient nature facilitates nucleophilic substitutions at position 4, while the acetylamino group promotes electrophilic aromatic substitution at the phenyl ring’s para position . Density functional theory (DFT) studies of analogous phthalazines reveal HOMO-LUMO gaps of 3.8–4.2 eV, suggesting moderate reactivity suitable for drug design .
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves sequential coupling reactions:
-
Phthalazinone formation: Cyclocondensation of phthalic anhydride with hydrazine derivatives under acidic conditions yields 1-oxophthalazin-2(1H)-yl intermediates .
-
Acetamide bridging: Nucleophilic acyl substitution between 2-chlorophthalazinone and glycine derivatives introduces the methylene-acetamide spacer.
-
Phenyl substitution: Buchwald–Hartwig amination couples 3-aminophenylacetamide to the phthalazinone core, followed by acetylation .
Reaction conditions (e.g., reflux in acetone with ) and purification via column chromatography or recrystallization are critical for yields exceeding 60% .
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Phthalic anhydride, NHNH, HCl | 1-Oxophthalazin-2(1H)-one | 75% |
| 2 | 2-Chlorophthalazinone, glycine ethyl ester, DMF | Ethyl 2-(1-oxophthalazin-2-yl)acetate | 68% |
| 3 | 3-Aminophenylacetamide, Pd(OAc), XPhos | Crude product | 62% |
| 4 | Acetic anhydride, pyridine | Final compound | 58% |
Structural Analogues and SAR
Modifying the phenyl ring’s substitution pattern significantly impacts bioactivity:
-
Methoxy derivatives (e.g., 7,8-dimethoxy substitution ) enhance metabolic stability but reduce solubility.
-
Halogenated analogues show improved kinase inhibition (IC < 1 μM) .
-
Benzothiazole replacements for the phenyl group lower cytotoxicity in normal cells .
Biological Activity and Mechanisms
Table 3: Comparative Anticancer Activity of Phthalazine Analogues
| Compound | Target Cell Line | IC (μM) | Apoptosis Induction | Reference |
|---|---|---|---|---|
| 4h | A549 (lung) | <0.14 | 19.20% | |
| Sorafenib (control) | HepG2 (liver) | 3.45 | 12.10% | |
| 2g | MCF-7 (breast) | 1.65 | 16.50% |
Antimicrobial and Anti-inflammatory Effects
Preliminary assays on similar acetamide-phthalazines reveal:
-
Gram-positive inhibition: MIC = 8–16 μg/mL against S. aureus.
-
COX-2 suppression: 40–55% inhibition at 10 μM via allosteric binding.
Analytical Characterization
Spectroscopic Data
-
H NMR (DMSO-d6): δ 10.32 (s, 1H, NH), 8.45–7.12 (m, 8H, aromatic), 4.21 (s, 2H, CH).
-
HRMS (ESI+): m/z 337.1301 [M+H] (calc. 337.1298).
Computational and In Silico Insights
Molecular Docking
Docking into VEGFR-2 (PDB: 4ASD) predicts binding via:
-
Hydrogen bonds between the acetamide carbonyl and Glu885.
ADMET Profiling
SwissADME predictions indicate:
-
High permeability: LogP = 2.1 ± 0.3.
-
CYP3A4 inhibition risk: Probability = 0.72.
-
BBB penetration: Unlikely (LogBB = −1.2).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume